4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a naphthalene moiety
Mechanism of Action
Target of Action
The primary target of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition results in changes in the uptake of nucleosides, which are essential components of nucleotides and thus crucial for DNA and RNA synthesis .
Biochemical Pathways
The affected pathway is the nucleoside transport pathway. By inhibiting ENTs, the compound disrupts the normal transport of nucleosides across the cell membrane . This can have downstream effects on nucleotide synthesis and adenosine function, potentially impacting various cellular processes.
Pharmacokinetics
The compound’s interaction with ents suggests it can cross cell membranes
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleoside transport, which can impact nucleotide synthesis and adenosine function . This could potentially affect a variety of cellular processes, given the fundamental role of nucleotides in cell biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via nucleophilic substitution reactions, where the piperazine intermediate reacts with a naphthalene derivative.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to various substituted products .
Scientific Research Applications
4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies involving cellular signaling pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is similar in structure but contains a triazine ring instead of a pyrimidine ring.
Triazole-Pyrimidine Hybrids: These compounds feature a triazole ring fused with a pyrimidine ring and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of a pyrimidine ring, a piperazine ring, and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-4-18-13-16(5-6-17(18)3-1)14-22-9-11-23(12-10-22)19-7-8-20-15-21-19/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWKPAZKMJLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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